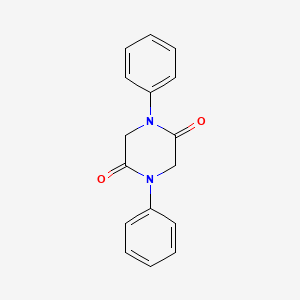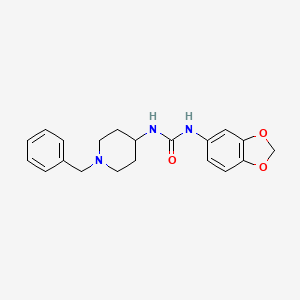
1,4-Diphenylpiperazine-2,5-dione
Overview
Description
1,4-Diphenylpiperazine-2,5-dione is a compound belonging to the diketopiperazine family, which are cyclic dipeptides. These compounds have been of significant interest due to their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a piperazine ring with two phenyl groups attached at the 1 and 4 positions, and two keto groups at the 2 and 5 positions.
Mechanism of Action
Target of Action
1,4-Diphenyl-2,5-piperazinedione, also known as a diketopiperazine (DKP), is a class of organic compounds related to piperazine but containing two amide linkages Dkps are known to interact with a wide range of biological targets due to their structural diversity .
Mode of Action
It has been suggested that dkps can inhibit the activities of bacteria, fungi, viruses, and potentially protozoa, as well as exhibit antitumor and antiprion properties
Biochemical Pathways
1,4-Diphenyl-2,5-piperazinedione is reported to have antioxidant activity . Antioxidants are capable of inhibiting free radicals, which play an important role in human diet, protection of foods, anti-aging cosmetics, among others
Result of Action
It has been suggested that dkps can inhibit the activities of bacteria, fungi, viruses, and potentially protozoa, as well as exhibit antitumor and antiprion properties .
Action Environment
It’s worth noting that dkps are synthesized by a wide range of organisms, including bacteria, fungi, more complex marine microorganisms, and even mammals . This suggests that the compound’s action may be influenced by various environmental factors.
Biochemical Analysis
Biochemical Properties
1,4-Diphenyl-2,5-piperazinedione plays a significant role in various biochemical reactions. It has been observed to interact with several enzymes and proteins, influencing their activity. For instance, it has demonstrated antioxidant properties by scavenging free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), superoxide, and hydroxyl radicals . These interactions help in preventing oxidative damage to vital biomolecules, thereby protecting cells from oxidative stress. Additionally, 1,4-diphenyl-2,5-piperazinedione has shown potential in inhibiting quorum sensing-dependent factors in Pseudomonas aeruginosa, reducing proteolytic and elastolytic activities .
Cellular Effects
1,4-Diphenyl-2,5-piperazinedione exerts various effects on different cell types and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to reduce the production of quorum sensing-dependent factors in Pseudomonas aeruginosa, which can affect bacterial communication and virulence . Furthermore, its antioxidant properties help in stabilizing mitochondrial membrane potential, reducing reactive oxygen species (ROS) production, and promoting cell survival via an IL-6/Nrf2 positive-feedback loop .
Molecular Mechanism
The molecular mechanism of 1,4-diphenyl-2,5-piperazinedione involves several key interactions at the molecular level. It has been observed to bind with biomolecules, leading to enzyme inhibition or activation. For example, it interacts with chloranil to form an adduct through dehydrogenation followed by 1,3-dipolar cycloaddition . Additionally, it stabilizes mitochondrial membrane potential and decreases ROS production, thereby restraining cell apoptosis and promoting cell survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-diphenyl-2,5-piperazinedione have been studied over time. It has shown stability and sustained antioxidant activity in various in vitro and in vivo studies. The compound’s stability and degradation over time have been evaluated, revealing its potential for long-term use in preventing oxidative damage
Dosage Effects in Animal Models
The effects of 1,4-diphenyl-2,5-piperazinedione vary with different dosages in animal models. Studies have shown that at lower dosages, the compound exhibits significant antioxidant and antimicrobial activities without causing adverse effects . At higher dosages, there may be potential toxic effects, including kidney injury and increased levels of certain biomarkers . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
1,4-Diphenyl-2,5-piperazinedione is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been shown to influence the IL-6/Nrf2 loop pathway, which plays a crucial role in oxidative stress response and cell survival . The compound’s involvement in these pathways helps in modulating metabolic flux and maintaining cellular homeostasis.
Transport and Distribution
The transport and distribution of 1,4-diphenyl-2,5-piperazinedione within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments are influenced by these interactions . Understanding the transport mechanisms is essential for optimizing its therapeutic potential and minimizing any adverse effects.
Subcellular Localization
1,4-Diphenyl-2,5-piperazinedione exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its role in stabilizing mitochondrial membrane potential and reducing oxidative stress.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diphenylpiperazine-2,5-dione can be synthesized through various methods. One common approach involves the cyclization of peptide derivatives. For instance, the cyclization of N,N’-diphenylglycine can yield this compound . Another method includes the intramolecular attack of amines on activated carbonyl groups . Additionally, the synthesis can be achieved through the cyclization of pyruvoyl amino acid amides .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. These methods often employ amino acid building blocks and involve multistep operations .
Chemical Reactions Analysis
Types of Reactions
1,4-Diphenylpiperazine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketopiperazine derivatives, while reduction can produce corresponding alcohols .
Scientific Research Applications
Comparison with Similar Compounds
1,4-Diphenylpiperazine-2,5-dione can be compared with other diketopiperazine derivatives, such as:
1,4-Bis-(5-chloro-2-methoxyphenyl)piperazine-2,5-dione: This compound has similar structural features but different substituents, leading to distinct biological activities.
1,4-Diacetylpiperazine-2,5-dione: This derivative is used in the synthesis of unsymmetrical bisarylidenes.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and development .
Properties
IUPAC Name |
1,4-diphenylpiperazine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c19-15-12-18(14-9-5-2-6-10-14)16(20)11-17(15)13-7-3-1-4-8-13/h1-10H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTGGFFRHMKGRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(CC(=O)N1C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80367002 | |
| Record name | 2,5-Piperazinedione, 1,4-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20635-51-2 | |
| Record name | 2,5-Piperazinedione, 1,4-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-PHENYLETHYL)-N'-(1-{[4-({[(1-PHENYLETHYL)AMINO]CARBOTHIOYL}AMINO)-1H-PYRAZOL-1-YL]METHYL}-1H-PYRAZOL-4-YL)THIOUREA](/img/structure/B4766709.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide](/img/structure/B4766725.png)
![N-BENZYL-2-({4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-ISOBUTYL-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE](/img/structure/B4766731.png)
![5-Chloro-8-[3-(2-propan-2-yloxyphenoxy)propoxy]quinoline](/img/structure/B4766757.png)
![4-{[(E)-1-(3-{[4-(TERT-BUTYL)PHENOXY]METHYL}-4-METHOXYPHENYL)METHYLIDENE]AMINO}-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4766759.png)
![N-{2-chloro-4-[(2,5-dichlorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B4766768.png)
![ethyl 2-[({[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4766773.png)
![4-(4-methylbenzyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4766774.png)
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-bromo-2-(propan-2-yl)phenyl]acetamide](/img/structure/B4766777.png)

![3-[4-(2-chlorobenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4766802.png)
![N-(2,4-difluorophenyl)-2-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B4766809.png)
![5-(4-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4766814.png)
![N-[4-(cyclopentyloxy)phenyl]-1-(2-methylphenyl)methanesulfonamide](/img/structure/B4766816.png)
